

spectroscopic comparison of 2,5-dichloroaniline and 3,4-dichloroaniline

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Compound of Interest

Compound Name: 2,5-Dichloroaniline

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A Spectroscopic Showdown: 2,5-Dichloroaniline vs. 3,4-Dichloroaniline

A comprehensive guide to the spectroscopic differentiation of two crucial chemical isomers, **2,5-dichloroaniline** and 3,4-dichloroaniline. This guide furnishes researchers, scientists, and drug development professionals with a comparative analysis of their spectral data, empowering informed decisions in synthesis and analysis.

The structural variance between **2,5-dichloroaniline** and 3,4-dichloroaniline, both isomers with the chemical formula $C_6H_5Cl_2N$, gives rise to distinct spectroscopic signatures. Understanding these differences is paramount for accurate identification, quality control, and characterization in various scientific applications, including pharmaceutical development and materials science. This guide provides a head-to-head comparison of their FT-IR, UV-Vis, 1H NMR, ^{13}C NMR, and Mass Spectrometry data.

At a Glance: Key Spectroscopic Differentiators

A summary of the key spectroscopic data for **2,5-dichloroaniline** and 3,4-dichloroaniline is presented below, offering a rapid comparative overview.

Spectroscopic Technique	2,5-Dichloroaniline	3,4-Dichloroaniline
FT-IR (cm ⁻¹)	N-H Str: ~3400, 3315 C-N Str: ~1280 C-Cl Str: ~810, 870	N-H Str: ~3480, 3390 C-N Str: ~1255 C-Cl Str: ~815, 865
UV-Vis (λ _{max} , nm)	~293	~300
¹ H NMR (ppm, CDCl ₃)	~7.1 (d), ~6.7 (dd), ~6.6 (d)	7.15 (d), 6.74 (d), 6.48 (dd)
¹³ C NMR (ppm, CDCl ₃)	~144, 133, 130, 119, 118, 114	~145, 132, 130, 117, 115
Mass Spec. (m/z)	M ⁺ : 161/163 Fragments: 126, 90	M ⁺ : 161/163 Fragments: 126, 99, 90

In-Depth Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of both isomers exhibit characteristic peaks for the amine and chloro-aromatic functionalities. However, the substitution pattern influences the precise vibrational frequencies.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional Group	2,5-Dichloroaniline	3,4-Dichloroaniline
N-H Stretch	~3400, 3315	~3480, 3390
C-H Stretch (Aromatic)	~3050	~3060
C=C Stretch (Aromatic)	~1600, 1480	~1590, 1470
N-H Bend	~1620	~1620
C-N Stretch	~1280	~1255
C-Cl Stretch	~810, 870	~815, 865

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the aromatic rings of the dichloroanilines result in characteristic UV-Vis absorption maxima. The position of these maxima is sensitive to the substitution

pattern.

Table 2: Comparative UV-Vis Data

Compound	λ_{max} (nm)
2,5-Dichloroaniline	~293[1]
3,4-Dichloroaniline	~300

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts and coupling patterns provide unambiguous structural information.

Table 3: Comparative ^1H NMR Data (CDCl_3)

Proton	2,5-Dichloroaniline (ppm)	3,4-Dichloroaniline (ppm)
H-2	-	6.74 (d)
H-3	~6.6 (d)	-
H-4	~6.7 (dd)	-
H-5	-	6.48 (dd)
H-6	~7.1 (d)	7.15 (d)
-NH ₂	~3.8 (br s)	3.70 (br s)[2]

Table 4: Comparative ^{13}C NMR Data (CDCl_3)

Carbon	2,5-Dichloroaniline (ppm)	3,4-Dichloroaniline (ppm)
C-1	~144	~145
C-2	~118	~117
C-3	~130	~130
C-4	~119	~132
C-5	~133	~115
C-6	~114	~130.5

Mass Spectrometry

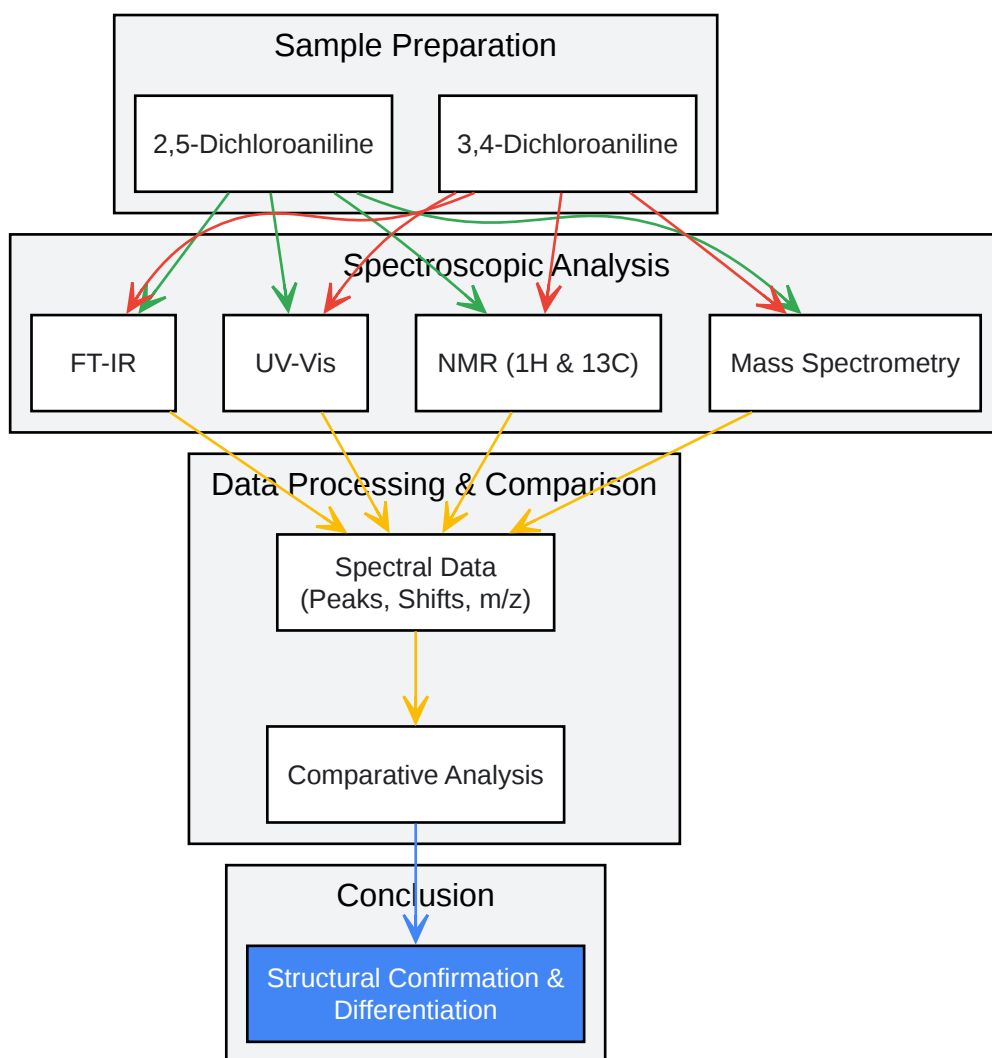
Electron ionization mass spectrometry of both isomers yields a characteristic molecular ion peak (M^+) with an isotopic pattern indicative of two chlorine atoms (M^+ , M^{++2} , M^{++4}). The fragmentation patterns, however, can show subtle differences.

Table 5: Comparative Mass Spectrometry Data (m/z)

Ion	2,5-Dichloroaniline	3,4-Dichloroaniline
$[M]^+$	161/163	161/163[3]
$[M-Cl]^+$	126	126
$[M-Cl-HCN]^+$	99	99
$[C_6H_4]^+$	76	76

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of **2,5-dichloroaniline** and 3,4-dichloroaniline.



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Comparative spectroscopic workflow.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described in this guide. Instrument parameters should be optimized for the specific equipment used.

FT-IR Spectroscopy

- **Sample Preparation:** A small amount of the solid dichloroaniline isomer is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

- **Data Acquisition:** A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the infrared spectrum is acquired over a range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the dichloroaniline isomer is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. A dilute solution is then prepared by serial dilution to an appropriate concentration for measurement.
- **Data Acquisition:** The spectrophotometer is blanked using the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of approximately 200-400 nm.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the dichloroaniline isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is typically acquired using a single pulse experiment. For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

Mass Spectrometry

- **Sample Introduction:** A small amount of the dichloroaniline isomer, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
- **Ionization and Analysis:** In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

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